2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Description
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is an acyl chloride derivative characterized by a bulky alkyl-substituted phenoxy group. Its molecular structure includes a 3-methyl-4-nitrophenoxy substituent, which combines electron-withdrawing (nitro group) and sterically hindering (methyl groups) effects. This compound is primarily utilized in organic synthesis for acylation reactions, where its electrophilic carbonyl carbon reacts with nucleophiles like amines or alcohols to form amides, esters, or other derivatives .
Properties
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7-6-8(4-5-9(7)13(15)16)17-11(2,3)10(12)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOCZYLMFJOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207650 | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-76-0 | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid + SOCl₂ → this compound + SO₂ + HCl
Conditions:
- Anhydrous environment to prevent hydrolysis.
- Reflux at temperatures typically between 60-80°C.
- Use of inert solvents such as dichloromethane (DCM) or toluene to facilitate heat transfer and product isolation.
Procedure:
- Dissolve the acid in a dry solvent (e.g., DCM).
- Add excess SOCl₂ (commonly 1.2-2 equivalents).
- Reflux under nitrogen atmosphere for 2-4 hours.
- Remove excess SOCl₂ under reduced pressure.
- Purify the product via distillation or recrystallization.
This method is supported by patent literature, notably the CN112745221A patent, which describes the conversion of carboxylic acids to acyl chlorides using SOCl₂ under controlled conditions, emphasizing safety and efficiency in scale-up processes.
Alternative Methods: Use of Phosphorus Halides
While thionyl chloride is the most common reagent, phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are alternative chlorinating agents.
PCl₃ or PCl₅ Reaction:
- Reacted with the acid in an inert solvent at room temperature or mild heating.
- Generates the acyl chloride along with phosphorus oxychloride or phosphorus acid by-products.
- These methods are less favored due to more complicated purification and potential side reactions.
Synthesis via Activation of the Carboxylic Acid
A more nuanced approach involves activating the acid with carbodiimide reagents (e.g., DCC or EDC) to form an active ester, which can then be chlorinated.
Procedure:
- React the acid with DCC in a suitable solvent (e.g., DCM) to form an active ester.
- Add a chlorinating agent such as SOCl₂ or oxalyl chloride.
- The activated ester reacts with the chlorinating agent, yielding the acyl chloride.
This method offers milder conditions and better control over side reactions but is less common for large-scale synthesis.
Industrial Scale-Up: Continuous Flow Chlorination
For large-scale production, continuous flow reactors are employed to enhance safety and reaction control, especially when handling hazardous reagents like SOCl₂.
Features:
- Precise temperature and reagent addition control.
- Improved safety due to minimized reagent inventory at any time.
- Enhanced reaction efficiency and scalability.
Patent CN112745221A discusses such methodologies, emphasizing process safety and yield optimization.
Research Findings and Observations
- Reaction Efficiency : The direct reaction with SOCl₂ under reflux conditions consistently yields high purity acyl chlorides (>99%) with yields often exceeding 80%, as demonstrated in patent CN112745221A.
- Purity and Purification : Post-reaction distillation or recrystallization ensures high-purity products suitable for further pharmaceutical synthesis.
- Safety Considerations : Handling SOCl₂ necessitates rigorous safety protocols due to its corrosiveness and toxic gases evolved during the reaction.
Notes and Recommendations
- The choice of solvent significantly impacts the reaction rate and purity; dichloromethane is preferred for its inertness and ease of removal.
- Maintaining anhydrous conditions is critical to prevent hydrolysis of the acyl chloride.
- For scale-up, continuous flow reactors provide enhanced safety and process control.
- Proper disposal of gaseous by-products (SO₂ and HCl) is essential for environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The acyl chloride can be hydrolyzed to the corresponding carboxylic acid in the presence of water.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoyl chloride.
Hydrolysis: Formation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.
Scientific Research Applications
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in proteomics research to modify proteins and peptides, thereby enabling the study of their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride with two closely related analogs:
Table 1: Key Structural and Reactivity Differences
Electronic Effects and Reactivity
- Nitro Group Influence: The 4-nitro group in both the target compound and the 4-nitrophenoxy analog () enhances electrophilicity via resonance stabilization of the intermediate acylium ion during reactions. This makes them more reactive toward nucleophiles compared to the 4-methylphenoxy analog (), which lacks electron-withdrawing groups .
- Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, slowing reaction kinetics compared to the 4-nitrophenoxy analog. For instance, acylation reactions with bulky nucleophiles (e.g., tertiary amines) may exhibit reduced yields or require elevated temperatures .
Stability and Handling
- The nitro group in the target compound may render it prone to decomposition under prolonged storage or exposure to light/moisture, necessitating inert storage conditions. In contrast, the 4-methylphenoxy analog () is likely more stable due to the absence of nitro substituents .
Biological Activity
The compound's structure includes:
- Acyl Chloride Functionality : This group is known for its reactivity, allowing it to participate in various chemical transformations.
- Nitro Group : The presence of a nitro group often influences the biological activity of similar compounds, affecting their interactions with biological targets.
Potential Biological Activities
Although direct studies on the biological activity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride are sparse, compounds with similar structures have shown significant interactions in biological systems. Some potential activities include:
- Antimicrobial Activity : Similar nitrophenoxy compounds have exhibited antibacterial properties.
- Enzyme Inhibition : The acyl chloride functionality may allow for the modification of biomolecules, potentially inhibiting specific enzymes involved in metabolic pathways.
- Proteomics Applications : Utilized as a reagent for labeling proteins or peptides, facilitating studies on protein interactions and functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-4-nitrophenol | C₇H₇N₃O₃ | Lacks acyl chloride functionality |
| 2-Methylpropionyl chloride | C₅H₉ClO | Simpler structure without nitro group |
| 2-(3-Methyl-4-nitrophenoxy)propanoic acid | C₁₀H₁₁N₃O₄ | Contains carboxylic acid instead of acyl chloride |
The presence of both a nitro group and an acyl chloride distinguishes this compound, enhancing its reactivity and specificity for certain chemical transformations.
Case Studies and Research Findings
Research on similar compounds provides insights into potential biological activities. For example:
- Antibacterial Studies : Compounds featuring nitro groups have been noted for their ability to inhibit bacterial growth. A study on nitrophenol derivatives demonstrated effective inhibition against various strains, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : High-throughput screening of related compounds has identified several inhibitors targeting specific enzymes in pathogenic organisms. These findings underscore the potential for this compound to act as an enzyme inhibitor in metabolic pathways relevant to disease .
- Proteomics Applications : The compound's use as a specialty reagent in proteomics highlights its importance in biochemical research, facilitating the study of protein modifications and interactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a nucleophilic substitution reaction between 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and thionyl chloride (SOCl₂). Key parameters include anhydrous conditions (to prevent hydrolysis), stoichiometric excess of SOCl₂ (~1.5–2.0 equivalents), and reflux in inert solvents like dichloromethane or toluene. Reaction progress is monitored by TLC or FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
- Safety : Use fume hoods, nitrile gloves, and Tyvek® suits due to SOCl₂'s toxicity and the acyl chloride’s reactivity .
Q. How can researchers confirm the structural integrity of this acyl chloride after synthesis?
- Characterization :
- NMR : ¹H/¹³C NMR to verify the aromatic nitro group (δ ~8.0–8.5 ppm for aromatic protons; δ ~140–150 ppm for nitro carbons) and acyl chloride carbonyl (δ ~170–180 ppm in ¹³C).
- FT-IR : A sharp C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride.
- X-ray crystallography (if crystalline): Use SHELX programs for structure refinement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Avoid skin/eye contact; use chemical-resistant gloves (Nitrile) and eye protection.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Monitor airborne concentrations with real-time sensors (e.g., PID detectors) .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during its synthesis (e.g., oxidative condensation products)?
- Analysis : Thionyl chloride can act as a Lewis acid, promoting redox reactions under certain conditions. For example, in the presence of phenolic groups (e.g., 3-methyl-4-nitrophenoxy), SOCl₂ may facilitate oxidative coupling, forming biphenyl derivatives (as observed in analogous systems) .
- Mitigation : Control reaction temperature (<50°C), limit SOCl₂ excess, and introduce radical scavengers (e.g., BHT) to suppress side reactions.
Q. How does steric hindrance from the 2-methyl and 3-methyl groups influence its reactivity in nucleophilic acyl substitution?
- Experimental Design : Compare reaction rates with less-hindered analogs (e.g., propanoyl chloride) using kinetic studies (e.g., UV-Vis monitoring of product formation). Computational modeling (DFT) can quantify steric effects via Mulliken charges or Fukui indices .
- Findings : Steric hindrance likely reduces reactivity toward bulky nucleophiles (e.g., tertiary amines) but may enhance selectivity in multi-step syntheses .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Troubleshooting :
- Dynamic effects : Rotameric splitting due to restricted rotation around the C–O bond (phenoxy group). Use variable-temperature NMR to confirm.
- Impurity analysis : LC-MS or GC-MS to detect hydrolyzed products (e.g., carboxylic acid) or residual solvents .
Q. How can computational chemistry predict its stability under varying storage conditions?
- Methods : Perform molecular dynamics (MD) simulations to assess hydrolysis rates in humid environments. Calculate bond dissociation energies (BDE) for the C–Cl bond to predict thermal stability. Validate with accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
